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Abstract

(2-Aminophenyl)urea, also known as 1-(2-aminophenyl)urea, is a chemical compound with
the CAS number 114-39-6. It serves as a versatile building block in organic synthesis,
particularly in the development of pharmaceuticals, agrochemicals, and other specialty
chemicals.[1] This technical guide provides a comprehensive overview of the core properties of
(2-Aminophenyl)urea, including its physicochemical characteristics, synthesis protocols,
safety information, and its potential role in modulating cellular signaling pathways. The
information is presented to support research and development activities in medicinal chemistry
and related fields.

Chemical and Physical Properties

(2-Aminophenyl)urea is a substituted urea derivative containing an aminophenyl group. Its
fundamental properties are summarized in the tables below. While experimental data for some
properties of this specific compound are not readily available in the public domain, computed
values from reliable databases and data for structurally related compounds are provided for
guidance.

Table 1: General and Physicochemical Properties
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Property Value Source
CAS Number 114-39-6 PubChem|[2]
IUPAC Name (2-aminophenyl)urea PubChem|[2]
Molecular Formula C7H9N3O PubChem|[2]
Molecular Weight 151.17 g/mol PubChem[2]
Appearance Solid (predicted) -
) ) 222 °C (for the related 1-(2-
Melting Point ) ResearchGate[3]
aminophenyl)-3-phenylurea)
Boiling Point Decomposes (for urea) Wikipedia[2]
. Soluble in water, ethanol, Sigma-Aldrich, Solubility Of
Solubility i
methanol, glycerol. Things[4][5]
Table 2: Computed Properties
Property Value Source
XLogP3 0.6 PubChem][6]
Hydrogen Bond Donor Count 3 LookChem([7]
Hydrogen Bond Acceptor
2 LookChem([7]
Count
Rotatable Bond Count 1 LookChem([7]
Exact Mass 151.074561919 Da PubChem|[2]
Topological Polar Surface Area  81.1 A2 PubChem|[2]

Table 3: Spectral Data (Predicted for Urea Functional

Groups)
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Key Features
Spectrum Type Source
(Wavenumber, cm~*)

~3200-3600 (N-H stretching),
~1700 (C=0 stretching),

Infrared (IR) ~1600-1650 (N-H bending),
~1450 & ~1150 (C-N
stretching)

Doc Brown's Advanced

Organic Chemistry[8]

Note: The provided spectral data is for the general urea functional group and may vary for (2-
Aminophenyl)urea.

Synthesis and Experimental Protocols

(2-Aminophenyl)urea can be synthesized through several established methods for urea
formation. A common and practical approach involves the reaction of an amine with a source of
the carbamoyl group.

Synthesis from o-Phenylenediamine and Potassium
Cyanate

This method provides a straightforward route to (2-Aminophenyl)urea. The reaction proceeds
by the nucleophilic attack of the amine group of o-phenylenediamine on the cyanate ion.

Experimental Protocol:

o Dissolution of Reactants: Dissolve o-phenylenediamine in a suitable solvent system, such as
a mixture of water and a miscible organic solvent like acetic acid.[9]

« Addition of Cyanate: To the stirred solution of o-phenylenediamine, add a solution of
potassium cyanate in water. The reaction is typically carried out at room temperature or with
gentle heating.

e Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical
technique, such as Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion of the reaction, the product can be isolated by
removing the solvent under reduced pressure. The crude product may be purified by

recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure (2-
Aminophenyl)urea.

Logical Workflow for Synthesis:

Reactants
o-Phenylenediamine (Potassium Cyanata
4 Reaction )

Dissolution in Solvent

Nucleophilic Addition

Reaction Monitoring (TLC)

4 Purification A

Solvent Removal

Recrystallization

(2-Aminophenyl)urea
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Click to download full resolution via product page

Caption: Synthesis workflow for (2-Aminophenyl)urea.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of (2-Aminophenyl)urea are limited, the
broader class of phenylurea derivatives has been extensively investigated for various
therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.

Potential as Anticancer Agents

Numerous N,N'-diarylurea derivatives have demonstrated potent antitumor activity.[10][11] One
of the key mechanisms of action for this class of compounds is the inhibition of protein kinases
that are crucial for cancer cell proliferation and survival.

Akt/GSK-3[/c-Myc Signaling Pathway:

Research has shown that certain N,N'-diarylurea derivatives can inhibit the Akt/GSK-33/c-Myc
signaling pathway in non-small-cell lung cancer (NSCLC) cells.[12] This pathway is a critical
regulator of cell growth, proliferation, and survival.

o Akt (Protein Kinase B): A serine/threonine kinase that, when activated, promotes cell survival
and inhibits apoptosis.

o GSK-3p (Glycogen Synthase Kinase 3 Beta): A downstream target of Akt. Phosphorylation
by Akt inactivates GSK-33.

e c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.
Inactivation of GSK-3[3 leads to the stabilization and accumulation of c-Myc.

By inhibiting Akt phosphorylation, phenylurea derivatives can prevent the inactivation of GSK-
3B, leading to the degradation of c-Myc and subsequent cell cycle arrest and inhibition of tumor
growth.

Diagram of the Akt/GSK-3[/c-Myc Signaling Pathway Inhibition:
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Caption: Phenylurea derivatives can inhibit the Akt signaling pathway.
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Antimicrobial Potential

Urea and thiourea derivatives have been reported to possess significant antibacterial and
antifungal activities.[7] The mechanism of action is often attributed to the disruption of microbial
cell membranes or the inhibition of essential enzymes. The presence of the aminophenyl group
in (2-Aminophenyl)urea could contribute to its potential as an antimicrobial agent.

Safety and Handling

Detailed safety information for (2-Aminophenyl)urea is not extensively documented. However,
based on the data for urea and related aromatic amines, the following precautions should be
observed. A comprehensive Safety Data Sheet (SDS) should always be consulted before
handling this chemical.

e General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with
skin, eyes, and clothing.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.

o First Aid:

Inhalation: Move to fresh air.

[¢]

[¢]

Skin Contact: Wash off with soap and plenty of water.

[e]

Eye Contact: Rinse thoroughly with plenty of water.

o

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

e Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

(2-Aminophenyl)urea is a valuable chemical intermediate with significant potential in the
synthesis of bioactive molecules. Its properties suggest that it can serve as a scaffold for the
development of novel therapeutic agents, particularly in the areas of oncology and infectious
diseases. Further research into the specific biological activities and mechanisms of action of (2-
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Aminophenyl)urea and its derivatives is warranted to fully explore its potential in drug
discovery and development. The information provided in this guide serves as a foundational
resource for researchers embarking on studies involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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